Cas no 1935637-05-0 (2-(2-Chloro-6-nitrophenyl)propan-2-ol)

2-(2-Chloro-6-nitrophenyl)propan-2-ol is a chlorinated nitroaromatic compound featuring a tertiary alcohol functional group. Its molecular structure, combining a chloro-substituted phenyl ring with a nitro group at the ortho position, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both electron-withdrawing groups (chloro and nitro) enhances its reactivity in nucleophilic substitution and reduction reactions. The tertiary alcohol moiety further contributes to its utility in derivatization and functional group transformations. This compound is characterized by its high purity and stability under standard storage conditions, ensuring consistent performance in synthetic workflows. Its well-defined structure allows for precise modifications in target molecule synthesis.
2-(2-Chloro-6-nitrophenyl)propan-2-ol structure
1935637-05-0 structure
Product name:2-(2-Chloro-6-nitrophenyl)propan-2-ol
CAS No:1935637-05-0
MF:C9H10ClNO3
MW:215.633601665497
CID:5783118
PubChem ID:131080592

2-(2-Chloro-6-nitrophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1968457
    • 1935637-05-0
    • 2-(2-chloro-6-nitrophenyl)propan-2-ol
    • 2-(2-Chloro-6-nitrophenyl)propan-2-ol
    • Inchi: 1S/C9H10ClNO3/c1-9(2,12)8-6(10)4-3-5-7(8)11(13)14/h3-5,12H,1-2H3
    • InChI Key: FWGOFYUHEDGHAK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(C)(C)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.0349209g/mol
  • Monoisotopic Mass: 215.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 66Ų

2-(2-Chloro-6-nitrophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968457-0.05g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
0.05g
$683.0 2023-09-16
Enamine
EN300-1968457-5.0g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
5g
$2360.0 2023-05-31
Enamine
EN300-1968457-10.0g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
10g
$3500.0 2023-05-31
Enamine
EN300-1968457-1g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
1g
$813.0 2023-09-16
Enamine
EN300-1968457-0.25g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
0.25g
$748.0 2023-09-16
Enamine
EN300-1968457-0.1g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
0.1g
$715.0 2023-09-16
Enamine
EN300-1968457-0.5g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
0.5g
$781.0 2023-09-16
Enamine
EN300-1968457-10g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
10g
$3500.0 2023-09-16
Enamine
EN300-1968457-5g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
5g
$2360.0 2023-09-16
Enamine
EN300-1968457-1.0g
2-(2-chloro-6-nitrophenyl)propan-2-ol
1935637-05-0
1g
$813.0 2023-05-31

Additional information on 2-(2-Chloro-6-nitrophenyl)propan-2-ol

Introduction to 2-(2-Chloro-6-nitrophenyl)propan-2-ol (CAS No. 1935637-05-0)

2-(2-Chloro-6-nitrophenyl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1935637-05-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a chloro and nitro substituent on a phenyl ring coupled with a propan-2-ol side chain, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups makes it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

The chemical structure of 2-(2-Chloro-6-nitrophenyl)propan-2-ol consists of a benzene ring substituted at the 2-position with a chlorine atom and at the 6-position with a nitro group. This aromatic core is linked to a secondary alcohol group via an isopropyl chain. Such structural motifs are frequently investigated in the development of drugs targeting various diseases, including inflammatory disorders, neurological conditions, and infectious diseases. The presence of both electron-withdrawing (nitro) and electron-donating (chloro) groups on the aromatic ring introduces tunable electronic properties, which can influence both the reactivity and biological activity of the molecule.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds with multiple substituents. The nitrophenyl moiety, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. In particular, derivatives of nitroaromatic compounds have shown promise in treating conditions such as cancer, pain syndromes, and autoimmune diseases. The secondary alcohol functionality in 2-(2-Chloro-6-nitrophenyl)propan-2-ol provides a site for further derivatization, allowing for the creation of more complex molecules with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its potential as a lead molecule in medicinal chemistry. The combination of a chloro group at the 2-position and a nitro group at the 6-position on the phenyl ring creates a highly reactive system that can interact with biological targets in multiple ways. For instance, the nitro group can be reduced to an amine under specific conditions, transforming the molecule into an amine derivative with distinct biological properties. Similarly, the chloro group can participate in nucleophilic substitution reactions, enabling further functionalization.

The pharmaceutical industry has long been interested in compounds that exhibit dual functionality—capable of interacting with more than one biological target or pathway. 2-(2-Chloro-6-nitrophenyl)propan-2-ol fits this criterion well due to its structural versatility. Researchers have explored its potential as an intermediate in synthesizing more complex molecules with targeted therapeutic effects. For example, it has been investigated as a precursor for kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases by modulating signaling pathways.

In academic research circles, this compound has been employed in studies aimed at understanding how structural modifications affect biological activity. The precise placement of substituents on the aromatic ring can significantly alter interactions with enzymes and receptors, making it a valuable tool for studying structure-activity relationships (SAR). Such studies are fundamental to rational drug design, where knowledge gained from analyzing compounds like 2-(2-Chloro-6-nitrophenyl)propan-2-ol contributes to the development of safer and more effective drugs.

The synthesis of 2-(2-Chloro-6-nitrophenyl)propan-2-ol presents an interesting challenge for organic chemists due to its relatively complex structure. While no detailed synthetic routes have been widely published as of yet, methodologies involving nitration followed by chlorination or vice versa are plausible strategies. Additionally, protecting group strategies may be employed to ensure regioselective functionalization of the aromatic ring. Advances in synthetic chemistry have made it possible to construct such molecules efficiently, albeit with careful optimization to avoid unwanted side reactions.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in specialty chemicals or fine chemicals manufacturing. For instance, derivatives of this compound could serve as ligands in catalytic processes or as building blocks for more complex organic syntheses. Such applications highlight the versatility of nitroaromatic compounds and their derivatives.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(2-Chloro-6-nitrophenyl)propan-2-ol are likely to remain relevant in drug discovery efforts. The combination of established functional groups on an aromatic core provides a rich scaffold for innovation, making it an attractive candidate for further exploration by medicinal chemists and biologists alike.

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